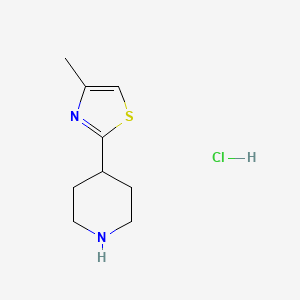

4-Methyl-2-(piperidin-4-YL)thiazole hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H15ClN2S |

|---|---|

Molecular Weight |

218.75 g/mol |

IUPAC Name |

4-methyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C9H14N2S.ClH/c1-7-6-12-9(11-7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H |

InChI Key |

WDVNJNOHIVMBHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C2CCNCC2.Cl |

Origin of Product |

United States |

Contextualizing Thiazole and Piperidine Scaffolds in Modern Medicinal Chemistry Research

The thiazole (B1198619) and piperidine (B6355638) moieties are independently recognized as "privileged structures" in drug discovery. This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.

The thiazole ring , a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of numerous therapeutic agents. nih.govnih.gov Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile pharmacophore. nih.gov Thiazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral activities. nih.govfabad.org.tr This wide-ranging bioactivity is a key reason for the enduring interest of medicinal chemists in this scaffold. nih.gov

Similarly, the piperidine ring , a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids. researchgate.net Its conformational flexibility allows it to adopt various shapes to fit into the binding sites of different receptors and enzymes. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including analgesic, antipsychotic, antihistaminic, and anticancer properties.

The individual and collective properties of these scaffolds are summarized in the table below:

| Scaffold | Key Structural Features | Prominent Biological Activities |

| Thiazole | Five-membered aromatic ring with sulfur and nitrogen | Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, Antiviral nih.govfabad.org.tr |

| Piperidine | Six-membered saturated ring with nitrogen | Analgesic, Antipsychotic, Antihistaminic, Anticancer |

Rationale for In Depth Investigation of the 4 Methyl 2 Piperidin 4 Yl Thiazole Core Structure

The strategic combination of the thiazole (B1198619) and piperidine (B6355638) rings into a single molecular entity, as seen in the 4-Methyl-2-(piperidin-4-YL)thiazole core, is driven by the principle of molecular hybridization. This approach aims to create novel compounds with potentially synergistic or unique pharmacological profiles that are not achievable with the individual components alone.

The rationale for investigating this specific core structure is multifaceted:

Synergistic Bioactivity: The fusion of a biologically active thiazole moiety with a versatile piperidine ring offers the potential for enhanced or entirely new therapeutic activities. For example, researchers have synthesized thiazole derivatives of 4-piperidone (B1582916) and found that the resulting compounds exhibit analgesic properties. researchgate.netwho.int

Structural Rigidity and Flexibility: The rigid, aromatic thiazole ring provides a well-defined orientation for substituents, while the flexible piperidine ring can adopt various conformations to optimize binding with a biological target. This combination of rigidity and flexibility is a desirable feature in drug design.

Access to Diverse Chemical Space: The core structure allows for chemical modifications at multiple positions on both the thiazole and piperidine rings. This enables the creation of large libraries of derivatives for screening against a wide range of therapeutic targets.

Investigation of Biological Activity and Mechanistic Insights Excluding Clinical Outcomes

In Vitro Biological Activity Screening

The therapeutic potential of novel chemical entities is often initially explored through a battery of in vitro assays designed to assess their interaction with specific biological targets and their effects on cellular functions. For compounds structurally related to 4-Methyl-2-(piperidin-4-YL)thiazole, these investigations have spanned enzyme inhibition, receptor binding, and various cell-based functional assays.

Enzyme Inhibition Assays

Thiazole-containing compounds have demonstrated inhibitory activity against a range of enzymes implicated in various disease pathologies. While specific enzymatic inhibition data for 4-Methyl-2-(piperidin-4-YL)thiazole HCl is not documented, related thiazole (B1198619) derivatives have been evaluated for their effects on enzymes such as cyclooxygenase (COX) and various kinases. The nature and degree of inhibition are highly dependent on the specific substitutions on the thiazole and piperidine (B6355638) rings.

Table 1: Representative Enzyme Inhibition Data for Thiazole Derivatives

| Compound Class | Target Enzyme | Observed Effect |

| Phenylthiazole derivatives | Cyclooxygenase (COX-1/COX-2) | Varies from selective to non-selective inhibition |

| Aminothiazole derivatives | Various Protein Kinases | ATP-competitive inhibition |

Note: This table represents general findings for the broader class of thiazole derivatives and not specific data for this compound.

Receptor Binding Studies and Ligand Affinity Profiling

The piperidine moiety is a common scaffold in medicinal chemistry known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs). Receptor binding assays for compounds containing the 2-(piperidin-4-yl)thiazole core would be crucial to determine their affinity and selectivity for specific receptor subtypes. Such studies are fundamental in understanding the potential pharmacological profile of a compound. For instance, derivatives of piperidine are known to exhibit affinity for dopaminergic, serotonergic, and adrenergic receptors. However, specific receptor binding affinities for this compound have not been reported.

Cell-Based Assays for Specific Biological Responses

Cell-based assays provide a more integrated view of a compound's biological effects within a cellular context. For thiazole and piperidine derivatives, these assays have been employed to investigate a wide array of potential therapeutic applications, including anti-inflammatory, anti-proliferative, and anti-microbial activities. The outcomes of these assays are contingent on the cell type and the specific molecular pathways being investigated. For example, the anti-proliferative effects of some thiazole derivatives have been demonstrated in various cancer cell lines through assays that measure cell viability and apoptosis.

Table 2: Overview of Cell-Based Assay Applications for Thiazole and Piperidine Derivatives

| Assay Type | Biological Response Measured | Potential Therapeutic Area |

| MTT/XTT Assay | Cell Viability and Proliferation | Oncology |

| Flow Cytometry | Apoptosis and Cell Cycle Analysis | Oncology |

| ELISA | Cytokine Production | Inflammation |

| Reporter Gene Assays | Gene Expression Modulation | Various |

Note: This table illustrates the types of assays used for related compounds, not specific results for this compound.

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is a critical step in drug discovery and development. This involves identifying the direct molecular targets and characterizing the downstream cellular pathways that are modulated.

Target Identification and Validation Approaches

For novel compounds where the primary target is unknown, various strategies can be employed for target identification. These can range from computational approaches, such as molecular docking, to experimental methods like affinity chromatography and proteomic profiling. Given the structural motifs present in 4-Methyl-2-(piperidin-4-YL)thiazole, potential targets could include kinases, GPCRs, or other enzymes. Validation of these putative targets would then be necessary to confirm their role in the observed biological activity.

Computational Chemistry and Molecular Modeling for Research Advancement

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a thiazole (B1198619) derivative, might interact with a protein's binding site.

Molecular docking simulations are employed to predict how 4-Methyl-2-(piperidin-4-YL)thiazole HCl fits into the active site of a target protein, providing a plausible binding model. The thiazole ring, a common moiety in biologically active compounds, can modulate enzyme activity and receptor interactions. evitachem.com The piperidine (B6355638) ring often enhances binding affinity to molecular targets. evitachem.com

In studies of similar thiazole-based compounds, docking simulations have revealed key interactions that stabilize the ligand-protein complex. For instance, analyses of novel thiazole derivatives have shown that moieties like indole (B1671886) or methoxyphenyl contribute to favorable binding interactions, potentially through hydrogen bonding and π-stacking. impactfactor.org The presence of a methyl group on the thiazole ring can also markedly influence inhibitory effects against specific cell lines. nih.gov The analysis of these interactions helps in understanding the structure-activity relationship (SAR), where, for example, the presence of specific halogen-substituted phenyl groups attached to a thiazole ring is found to be important for biological activity. nih.gov

The binding orientation within a protein's active site is critical. For related heterocyclic compounds, docking studies have identified specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the ligand, anchoring it in a position conducive to modulating the protein's function. nih.govnih.gov

A key component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. This is typically expressed as a binding energy value in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. These calculations help rank potential drug candidates and prioritize them for further experimental testing.

For example, in docking studies of various thiazole-based thiazolidin-4-one derivatives against the protein receptor PDB ID-1KZN, binding affinities were calculated to compare their potential efficacy. impactfactor.org Similarly, docking simulations of novel thiazoles against DNA gyrase yielded dock score values ranging from -6.4 to -9.2 kcal/mol, indicating strong potential inhibitory activity. nih.gov These scores provide a quantitative measure to compare different derivatives and understand how structural modifications affect binding strength.

Table 1: Example Molecular Docking Scores for Thiazole Derivatives Against Target Proteins

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Thiazole-based Thiazolidin-4-ones | PDB ID-1KZN | -5.5 to -6.8 | impactfactor.org |

| 2-pyridone incorporating Thiazoles | DNA Gyrase | -6.4 to -9.2 | nih.gov |

| Thiazole-Piperidine Hybrids | Penicillin-Binding Protein 4 (PBP4) | ~ -5.2 | nih.gov |

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a detailed understanding of the electronic characteristics of a molecule. These methods are used to analyze the distribution of electrons and predict reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and will readily engage in chemical reactions. aimspress.com

This analysis explains the charge transfer interactions that occur within the molecule. irjweb.com For thiazole derivatives, the HOMO is often localized over the thiazole ring, indicating this region's role in electron donation. researchgate.net The energy gap can be calculated to predict the molecule's behavior in various chemical environments. irjweb.comnih.gov

Table 2: Representative Frontier Orbital Energies for a Thiazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| HOMO-LUMO Energy Gap (ΔE) | 4.6991 |

| (Data is illustrative, based on a similar thiazole derivative calculated at the B3LYP/6-311G(d,p) level of theory). irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov The map uses a color scale to indicate different potential values: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govchemrxiv.org Green areas represent neutral or zero potential. nih.gov

For a molecule like this compound, MEP analysis would likely show negative potential (red regions) localized over the electronegative nitrogen and sulfur atoms of the thiazole ring, identifying them as potential sites for interaction with protons or other electrophiles. nih.govresearchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the one associated with the HCl salt and the N-H of the piperidine ring, indicating these are sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method used to study intra- and inter-molecular bonding and interactions among bonds. It provides detailed insights into charge transfer, hyperconjugation (the stabilizing interaction of electron delocalization from a filled orbital to an adjacent empty orbital), and the underlying electronic structure of a molecule. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For a compound such as this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its different spatial arrangements (conformations). This analysis is fundamental in drug discovery, as the conformation of a molecule often dictates its ability to bind to a biological target.

The process involves creating a computational model of the molecule within a simulated physiological environment, typically a water-filled box with ions to mimic natural conditions. The forces between atoms are calculated using principles of classical mechanics, allowing the simulation to track the movements of each atom over a set period, often on the scale of nanoseconds to microseconds.

Detailed research findings from studies on similar heterocyclic scaffolds show that key parameters are analyzed to determine stability. nih.gov The Root Mean Square Deviation (RMSD) is a primary metric, which measures the average deviation of the molecule's backbone atoms over time compared to a starting reference structure. A stable system is typically characterized by an RMSD value that plateaus after an initial fluctuation period, indicating that the molecule has reached an equilibrium state. nih.gov For instance, simulations on other thiazole derivatives have shown initial RMSD increases that stabilize, confirming the stability of the ligand-protein complex being studied. nih.govresearchgate.net

Another important aspect of analysis is the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. For this compound, RMSF analysis could reveal the relative mobility of the piperidine and thiazole rings, providing information on which parts of the molecule are more rigid and which are more flexible. This flexibility can be crucial for its interaction with a binding site. The stability of such complexes can be further confirmed through analyses of hydrogen bonds, radius of gyration (RoG), and solvent accessible surface area (SASA) throughout the simulation. nih.gov

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Simulation Time | 100-200 ns | To observe significant conformational changes and ensure the system reaches equilibrium. |

| Force Field | AMBER, CHARMM, or GROMOS | To accurately describe the potential energy and forces between atoms in the system. |

| Solvent Model | TIP3P or SPC/E Water | To mimic the aqueous physiological environment. |

| Temperature | 300 K | To simulate conditions at a standard physiological temperature. |

| Pressure | 1 bar | To maintain a constant pressure, simulating physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To evaluate the stability, flexibility, and key interactions of the molecule over time. nih.gov |

De Novo Drug Design and Virtual Screening Based on Scaffold Properties

The 4-Methyl-2-(piperidin-4-YL)thiazole scaffold serves as a valuable starting point for de novo drug design and virtual screening campaigns aimed at discovering novel therapeutic agents. The term "scaffold" refers to the core chemical structure of the molecule, which can be decorated with different functional groups to modulate its biological activity. The combination of the thiazole ring, known for its diverse biological activities, and the piperidine ring, which can enhance binding affinity and improve pharmacokinetic properties, makes this a promising scaffold. evitachem.comnih.gov

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. Based on the properties of the 4-Methyl-2-(piperidin-4-YL)thiazole scaffold, algorithms can "grow" new molecules within the three-dimensional space of a target's binding site or "link" smaller chemical fragments to the core scaffold to optimize interactions.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov When using the 4-Methyl-2-(piperidin-4-YL)thiazole scaffold, this process can take several forms:

Scaffold Hopping: This technique involves searching for novel scaffolds that can mimic the key binding interactions of the original 4-Methyl-2-(piperidin-4-YL)thiazole core while having different chemical structures. nih.gov This can lead to the discovery of new intellectual property and compounds with improved properties.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, large compound databases can be computationally "docked" into the binding site. nih.govnih.gov Compounds containing the thiazole-piperidine scaffold can be prioritized to assess how different substitutions affect binding affinity. The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. nih.gov

Ligand-Based Virtual Screening: When the target structure is unknown, a known active molecule (like a derivative of the title compound) can be used as a template to search for other compounds with similar shapes and chemical properties.

Research on similar scaffolds has demonstrated the effectiveness of these approaches. For example, virtual screening campaigns have successfully identified potent inhibitors by exploring chemical space around a core heterocyclic structure. nih.gov The results of such a screening can be tabulated to rank potential drug candidates for further experimental testing.

Table 2: Example of Virtual Screening Results for Scaffold Derivatives

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Derivative 1 | Addition of a hydroxyl group to the piperidine ring | -9.2 | Hydrogen bond with SER287 |

| Derivative 2 | Substitution of the methyl group with a phenyl ring | -8.7 | π-π stacking with LEU120 |

| Derivative 3 | Bioisosteric replacement of the thiazole sulfur | -8.1 | Hydrophobic interactions |

| Derivative 4 | Addition of a carboxyl group to the methyl group | -9.5 | Hydrogen bond and salt bridge with ARG150 |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-Methyl-2-(piperidin-4-YL)thiazole HCl. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound is instrumental in identifying the number and types of hydrogen atoms present in the molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of this compound, the proton on the thiazole (B1198619) ring is expected to appear as a singlet in the aromatic region. The protons of the piperidine (B6355638) ring would exhibit multiplets in the aliphatic region of the spectrum. The methyl group attached to the thiazole ring would present as a singlet. Due to the presence of the hydrochloride, the N-H proton of the piperidine ring would likely be observed as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Thiazole-H | ~6.8-7.2 | Singlet |

| Piperidine-CH (adjacent to N) | ~3.0-3.5 | Multiplet |

| Piperidine-CH (other) | ~1.8-2.2 | Multiplet |

| Thiazole-CH₃ | ~2.4 | Singlet |

| Piperidine-NH | Variable (broad) | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals corresponding to the carbon atoms of the thiazole ring in the downfield region, typically between 100 and 170 ppm. The carbon atoms of the piperidine ring would resonate in the upfield aliphatic region, generally between 20 and 60 ppm. The methyl carbon would appear as a signal at the higher end of the aliphatic region.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Thiazole-C (C=N) | ~160-170 |

| Thiazole-C (quaternary) | ~145-155 |

| Thiazole-CH | ~110-120 |

| Piperidine-CH | ~40-50 |

| Piperidine-CH₂ | ~25-35 |

| Thiazole-CH₃ | ~15-20 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), are employed to further elucidate the intricate structural details of this compound.

HSQC spectra establish correlations between directly bonded protons and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak ([M]⁺) would correspond to the mass of the free base form of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer additional structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways may involve the cleavage of the piperidine or thiazole rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands would include:

N-H stretching from the protonated piperidine ring, typically appearing as a broad band in the region of 3200-3400 cm⁻¹.

C-H stretching for the aromatic (thiazole) and aliphatic (piperidine and methyl) protons, observed around 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations from the thiazole ring, which would appear in the 1500-1650 cm⁻¹ region.

C-N stretching from the piperidine and thiazole rings, typically found in the 1000-1300 cm⁻¹ range.

Table 3: Representative IR Spectral Data

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 |

| C=N/C=C Stretch | 1500-1650 |

| C-N Stretch | 1000-1300 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methyl-2-(piperidin-4-yl)thiazole HCl, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving nucleophilic substitution, cyclization, or coupling reactions. For example, thiazole ring formation often requires condensation of thiourea derivatives with α-haloketones under reflux in polar aprotic solvents (e.g., THF, DMF). Piperidine ring functionalization may involve alkylation or amidation steps, as seen in analogous syntheses of thiazole-piperidine hybrids . Key parameters include:

- Temperature : Reactions are typically conducted at 25–80°C to balance reaction rate and byproduct formation.

- Catalysts : Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates.

- Purification : Column chromatography with silica gel (eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, piperidine protons appear as multiplet signals (δ 1.5–3.0 ppm), while thiazole protons resonate as singlets (δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/S values indicate purity .

- HPLC : Purity >95% is typically required for biological assays, using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Adjustments for solvent polarity (e.g., DMSO vs. CDCl₃) are critical .

- Variable-Temperature NMR : Identify dynamic processes (e.g., piperidine ring puckering) by analyzing signal coalescence at elevated temperatures.

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as demonstrated for related thiazole-piperidine derivatives .

Q. What experimental design principles apply when optimizing reaction yields for scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., solvent, catalyst loading, temperature). For example, a 2³ factorial design can identify optimal THF/water ratios for cyclization steps .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to determine rate-limiting steps. Adjust stoichiometry (e.g., excess alkylating agents) to drive reactions to completion .

- Green Chemistry Metrics : Solvent selection (e.g., ethanol over DMF) and catalyst recycling (e.g., immobilized bases) improve sustainability .

Q. How can researchers address conflicting biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and positive controls. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or efflux pumps .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives.

- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to intended targets .

Methodological Challenges & Solutions

Q. What strategies are effective in resolving low yields during the final HCl salt formation step?

- Methodological Answer :

- Counterion Screening : Test alternative acids (e.g., citric, tartaric) to improve crystallinity.

- pH Control : Adjust pH to 3–4 using HCl gas or aqueous HCl to precipitate the salt.

- Antisolvent Crystallization : Add diethyl ether dropwise to a saturated ethanol solution to induce crystallization .

Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use software like SwissADME or ADMETLab to estimate logP (target: 2–3), aqueous solubility, and CYP450 inhibition.

- Molecular Dynamics Simulations : Model blood-brain barrier penetration or protein binding using force fields like AMBER or CHARMM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.